Vercirnon, also known as CCX282-B, is a small molecule antagonist of the C-C chemokine receptor type 9 (CCR9) [, , , ]. This receptor plays a crucial role in directing the migration of lymphocytes to the small intestine [, ]. Vercirnon acts by selectively binding to CCR9, effectively blocking the interaction between CCR9 and its natural ligand, CCL25 (also known as TECK) [, , ]. This interaction is particularly relevant in the context of inflammatory bowel disease (IBD), where CCR9 is implicated in the aberrant immune response observed in the intestine [].
While specific details on the original synthesis of Vercirnon are scarce in the provided abstracts, a study exploring tert-butyl isosteres provides insights into its chemical structure and potential modifications []. Research has focused on developing new orally active CCR9 antagonists based on the 1,3-dioxoisoindoline skeleton, resulting in compounds with potent nanomolar range activity and improved pharmacokinetic properties [].
The molecular structure of Vercirnon has been elucidated through crystallography studies, specifically in complex with the human CCR9 receptor []. This structural information is crucial for understanding the binding interactions between Vercirnon and CCR9 at a molecular level. Further research has explored the development of fluorescently labeled Vercirnon analogs, enabling the study of binding kinetics and visualization of the drug-receptor interaction using techniques like NanoBRET and fluorescence microscopy [].
Vercirnon exerts its effects by acting as a selective antagonist of the CCR9 receptor [, , ]. By binding to CCR9, it prevents the binding of its natural ligand, CCL25, thereby inhibiting the downstream signaling cascade usually triggered by CCL25-CCR9 interaction [, , ]. This inhibition effectively disrupts the migration of CCR9-expressing lymphocytes to the small intestine [, , ]. This mechanism is particularly relevant in the context of inflammatory bowel disease (IBD), where the accumulation of lymphocytes in the gut contributes to chronic inflammation [].
While specific details on Vercirnon's physical and chemical properties are not extensively covered in the provided abstracts, research indicates efforts to optimize its pharmacokinetic properties []. Studies have investigated the impact of structural modifications, particularly tert-butyl isosteres, on properties like lipophilicity and metabolic stability []. Further research explored its interaction with metabolic enzymes (CYP3A4, CYP2C19, CYP2C8) and transporters (BCRP, OATP1B1) using probe substrates, providing insights into its absorption, distribution, metabolism, and excretion profile [, ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: